molecular formula C12H12N4O B2887319 3-methyl-7-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2309187-32-2

3-methyl-7-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2887319
CAS No.: 2309187-32-2
M. Wt: 228.255
InChI Key: LMFJGQDHDCQNRX-UHFFFAOYSA-N
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Description

3-methyl-7-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic compound that belongs to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine with methylating agents in the presence of a base . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced triazolopyrazine derivatives.

    Substitution: Formation of substituted triazolopyrazine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-7-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-methyl-7-phenyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-9-13-14-11-12(17)16(8-7-15(9)11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFJGQDHDCQNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CCN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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